N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide
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Overview
Description
N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a benzopyran core, which is a common structural motif in various biologically active molecules, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide typically involves multiple steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.
Introduction of the Carbothioamide Group: The carbothioamide group is introduced by reacting the benzopyran derivative with thiourea in the presence of a suitable catalyst, such as hydrochloric acid or sulfuric acid.
Attachment of the Diethylaminoethyl Group: The final step involves the alkylation of the intermediate product with diethylaminoethyl chloride under basic conditions, typically using sodium hydride or potassium carbonate as the base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzopyran core, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbothioamide group, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under mild to moderate conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxy derivatives of the benzopyran core.
Substitution: Various substituted carbothioamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition, particularly targeting enzymes involved in oxidative stress and inflammation.
Medicine: It has potential therapeutic applications due to its structural similarity to known pharmacophores, making it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those involved in oxidative stress pathways.
Signal Transduction: It may modulate signal transduction pathways by interacting with receptor proteins or ion channels, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-sulfonamide: Contains a sulfonamide group, offering different chemical reactivity and biological activity.
N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbamide: Features a carbamide group, which may alter its pharmacokinetic properties.
Uniqueness
N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide is unique due to its carbothioamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and chemical transformations.
Properties
CAS No. |
98288-13-2 |
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Molecular Formula |
C16H20N2O2S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-oxochromene-3-carbothioamide |
InChI |
InChI=1S/C16H20N2O2S/c1-3-18(4-2)10-9-17-15(21)13-11-12-7-5-6-8-14(12)20-16(13)19/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,21) |
InChI Key |
VZOGLOHZTUMREE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=S)C1=CC2=CC=CC=C2OC1=O |
Origin of Product |
United States |
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